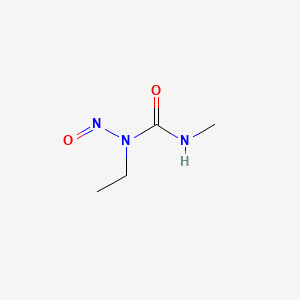
1-Nitroso-1-ethyl-3-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitroso-1-ethyl-3-methylurea, also known as this compound, is a useful research compound. Its molecular formula is C4H9N3O2 and its molecular weight is 131.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Overview
1-Nitroso-1-ethyl-3-methylurea is classified as a nitrosamine, a group of compounds known for their carcinogenic potential. It is chemically represented as C₇H₁₆N₄O₂ and has a molecular weight of 188.23 g/mol. Its structure and properties make it a valuable compound for experimental studies in oncology and toxicology.
Carcinogenic Studies
This compound is primarily utilized in carcinogenicity studies. Research has shown that this compound induces tumors in various animal models, particularly in rats. Studies have demonstrated that exposure to this nitrosamine results in a broad spectrum of tumors, including:
- Liver Tumors : Induction of hepatocellular carcinomas has been noted, with significant incidences observed in experimental settings .
- Neoplasms : Tumors have been documented in organs such as the thyroid, lung, skin, colon, and brain .
The ability of this compound to induce tumors rapidly makes it a critical agent for understanding the mechanisms of carcinogenesis.
Mutagenesis Research
In addition to its carcinogenic properties, this compound serves as a mutation-inducing agent. It has been used extensively to study mutation rates and the genetic alterations that lead to cancer. The compound's ability to alkylate DNA contributes to its mutagenic effects, making it instrumental in genetic research .
Case Study 1: Tumor Induction in Rats
A pivotal study involved administering this compound to male F344 rats over an extended period (30 weeks). The findings revealed that the compound induced various tumors at different sites within the body. The study highlighted the compound's potency compared to other nitrosamines, emphasizing its role in liver and brain tumor development .
Case Study 2: Genetic Alterations
Another significant investigation focused on the genetic impact of this compound on human cells. The study demonstrated that exposure led to mutations in oncogenes and tumor suppressor genes, providing insights into how nitrosamines may contribute to cancer progression at the molecular level .
Safety and Handling Considerations
Due to its classification as a suspected human carcinogen, handling this compound requires stringent safety protocols. Researchers must employ appropriate personal protective equipment (PPE) and adhere to regulations regarding hazardous materials .
Eigenschaften
CAS-Nummer |
72479-23-3 |
|---|---|
Molekularformel |
C4H9N3O2 |
Molekulargewicht |
131.13 g/mol |
IUPAC-Name |
1-ethyl-3-methyl-1-nitrosourea |
InChI |
InChI=1S/C4H9N3O2/c1-3-7(6-9)4(8)5-2/h3H2,1-2H3,(H,5,8) |
InChI-Schlüssel |
MQLQMSXXDOSWKY-UHFFFAOYSA-N |
SMILES |
CCN(C(=O)NC)N=O |
Kanonische SMILES |
CCN(C(=O)NC)N=O |
Key on ui other cas no. |
72479-23-3 |
Synonyme |
1-nitroso-1-ethyl-3-methylurea N-ethyl-N'-methyl-N-nitrosourea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















